molecular formula C20H18N2O5 B12178923 3-(2,4-dimethylphenyl)-1-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl}urea

3-(2,4-dimethylphenyl)-1-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl}urea

Cat. No.: B12178923
M. Wt: 366.4 g/mol
InChI Key: SRHSTIYWDHXPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dimethylphenyl)-1-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl}urea is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylphenyl)-1-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl}urea typically involves multiple steps, starting from readily available starting materials. One common route involves the acylation of 2,4-dimethylaniline with 2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl chloride under basic conditions to form the desired urea derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethylphenyl)-1-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-(2,4-dimethylphenyl)-1-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl}urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylphenyl)-1-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate
  • 2-(4-methyl-2-oxo-2H-chromen-7-yl)oxypropanoic acid
  • 4-methyl-2-oxo-2H-chromen-7-yl acetate

Uniqueness

3-(2,4-dimethylphenyl)-1-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl}urea stands out due to its unique combination of aromatic and heterocyclic structures, which may confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for targeted interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

N-[(2,4-dimethylphenyl)carbamoyl]-2-(2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C20H18N2O5/c1-12-3-7-16(13(2)9-12)21-20(25)22-18(23)11-26-15-6-4-14-5-8-19(24)27-17(14)10-15/h3-10H,11H2,1-2H3,(H2,21,22,23,25)

InChI Key

SRHSTIYWDHXPMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC(=O)COC2=CC3=C(C=C2)C=CC(=O)O3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.